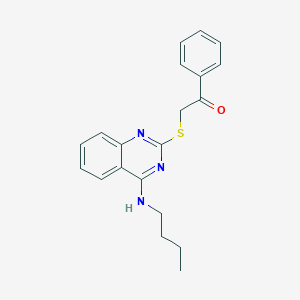

2-((4-(Butylamino)quinazolin-2-yl)thio)-1-phenylethanone

Description

2-((4-(Butylamino)quinazolin-2-yl)thio)-1-phenylethanone is a synthetic organic compound featuring a quinazoline core substituted with a butylamino group at position 4 and a thioether linkage connecting to a phenylethanone moiety. The quinazoline scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The phenylethanone moiety may influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name |

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-2-3-13-21-19-16-11-7-8-12-17(16)22-20(23-19)25-14-18(24)15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDMLYCQIIVHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Butylamino)quinazolin-2-yl)thio)-1-phenylethanone typically involves the reaction of 4-(butylamino)quinazoline with a thiol-containing compound under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol . The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Butylamino)quinazolin-2-yl)thio)-1-phenylethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-((4-(Butylamino)quinazolin-2-yl)thio)-1-phenylethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(Butylamino)quinazolin-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

The following analysis compares 2-((4-(Butylamino)quinazolin-2-yl)thio)-1-phenylethanone with structurally related compounds, focusing on molecular features, pharmacological activities, and physicochemical properties.

Structural Analogues with Thioether-Linked Phenylethanone Moieties

Key Observations :

- Quinazoline vs. Triazole/Piperazine Cores: The quinazoline core in the target compound may confer distinct binding interactions compared to triazole (EB) or piperazine (Compound 18) scaffolds. Quinazolines are known for ATP-mimetic kinase inhibition, whereas arylpiperazines often target neurotransmitter receptors .

- Substituent Effects: The butylamino group in the target compound enhances lipophilicity compared to the ethyl group in EB or the trifluoromethyl group in Compound 16. This could influence bioavailability and tissue penetration .

- Thioether vs. Ether Linkages: The thioether bridge in the target compound and Compound 12 may improve metabolic stability over oxygen-based linkages, as seen in β-ketoethers like 2-(4-chlorophenyl)-1-phenylethanone (20) .

Pharmacological Activity Comparisons

- Analgesic Activity: Compound 18 (arylpiperazine-phenylethanone) demonstrated significant analgesic effects in neuropathic pain models, suggesting that phenylethanone derivatives with polar substituents (e.g., trifluoromethyl) enhance central nervous system activity . The target compound’s quinazoline-thioether structure may favor peripheral targets over CNS penetration.

- Anticancer Potential: Benzothiazole-phenylethanone analogues (e.g., 2-(1,3-benzothiazol-2-yl)-1-phenylethanone) are associated with antitumor activity, likely due to DNA intercalation. The quinazoline core in the target compound could offer similar mechanisms but with kinase-specific inhibition .

- Structural Stability: X-ray crystallography of Compound 12 revealed planar conformations stabilized by chlorophenyl and methoxy groups.

Physicochemical Properties

- Thermodynamic Data: While direct data for the target compound are lacking, analogues like 4-(butylamino)phenol exhibit vaporization enthalpies of 71.2 kJ/mol at 478 K, suggesting moderate thermal stability for butylamino-substituted aromatics .

- Solubility : Thioether-linked compounds (e.g., Compound 12) generally exhibit lower aqueous solubility compared to oxygen-linked analogues, which may be mitigated by the quinazoline core’s polar nitrogen atoms in the target compound .

Biological Activity

2-((4-(Butylamino)quinazolin-2-yl)thio)-1-phenylethanone, a compound with the CAS number 422532-87-4, is a member of the quinazoline derivative family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and comparative studies with similar compounds.

The synthesis of 2-((4-(Butylamino)quinazolin-2-yl)thio)-1-phenylethanone typically involves the reaction of 4-(butylamino)quinazoline with a thiol-containing compound. The synthetic routes often employ various reaction conditions to optimize yield and purity.

Chemical Structure

The chemical structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds structurally similar to 2-((4-(Butylamino)quinazolin-2-yl)thio)-1-phenylethanone have shown significant activity against various cancer cell lines. In one study, quinazoline derivatives exhibited IC50 values in the low micromolar range against tumor cells, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Quinazoline derivatives have demonstrated broad-spectrum antimicrobial activity comparable to established antibiotics like Gentamicin and Ciprofloxacin. Such findings suggest that 2-((4-(Butylamino)quinazolin-2-yl)thio)-1-phenylethanone may serve as a potential lead compound in the development of new antimicrobial agents .

Enzyme Inhibition

One of the promising aspects of this compound is its potential as an enzyme inhibitor. Studies indicate that quinazoline derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. The mechanism involves binding to key amino acids in the enzyme's active site, which is critical for its inhibitory effect .

Comparative Analysis

Case Studies

A notable case study involved a series of quinazoline derivatives where structural modifications led to enhanced biological activity. For example, specific substitutions on the quinazoline core were found to significantly increase DHFR inhibition potency and antimicrobial efficacy . These findings underline the importance of chemical structure in determining biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.